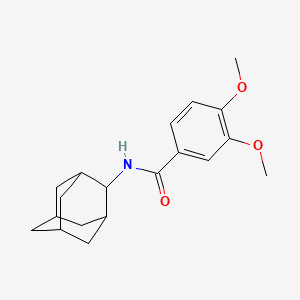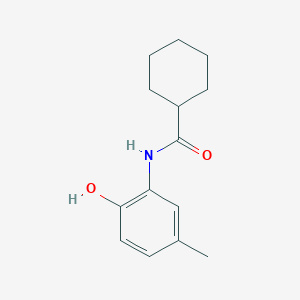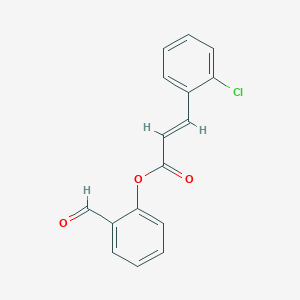![molecular formula C20H21N3O2S B5772054 3-{3-oxo-3-[4-(2-thienylcarbonyl)-1-piperazinyl]propyl}-1H-indole](/img/structure/B5772054.png)
3-{3-oxo-3-[4-(2-thienylcarbonyl)-1-piperazinyl]propyl}-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indole derivatives are pivotal in medicinal chemistry, given their presence in numerous biologically active compounds and pharmaceuticals. The incorporation of piperazine and thienyl groups into the indole core can significantly influence the compound's chemical behavior and interaction with biological systems. Such modifications are typically aimed at enhancing pharmacokinetic profiles or targeting specific receptors.
Synthesis Analysis
The synthesis of indole derivatives often involves multi-step reactions, including the formation of the indole core followed by functionalization at specific positions. For compounds similar to the one , strategies may involve the attachment of piperazine moieties through nucleophilic substitution reactions and the introduction of thienylcarbonyl groups via amide bond formation. The synthesis of 1-benzyl-3-[4-(aryl-1-piperazinyl) carbonyl]-1H-indoles as potential ligands with dopaminergic activity illustrates a typical synthetic approach, highlighting the versatility of indole chemistry (Pessoa‐Mahana et al., 2011).
Molecular Structure Analysis
The molecular structure of indole derivatives is crucial for their biological activity. X-ray diffraction and computational methods, such as density functional theory (DFT), are commonly used to determine the geometry, electronic structure, and interaction potential of these molecules. Studies on compounds like 1-{3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}-1H-indole provide insights into the arrangement of atoms and functional groups, which are essential for understanding the compound's reactivity and interaction with biological targets (Şahin, Yarim, & Koksal, 2017).
Chemical Reactions and Properties
The chemical behavior of indole derivatives is influenced by their functional groups. Piperazine and thienylcarbonyl substitutions impact the compound's basicity, reactivity towards nucleophiles and electrophiles, and its ability to form hydrogen bonds. For instance, fluorination of 3-(3-(piperazin-1-yl)propyl)indoles has been shown to affect their pharmacokinetic properties by altering their pKa and oral absorption characteristics, highlighting the interplay between chemical structure and properties (van Niel et al., 1999).
Direcciones Futuras
Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the future directions could involve further exploration of the biological activities of “3-{3-oxo-3-[4-(2-thienylcarbonyl)-1-piperazinyl]propyl}-1H-indole” and its potential applications in medicine.
Propiedades
IUPAC Name |
3-(1H-indol-3-yl)-1-[4-(thiophene-2-carbonyl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c24-19(8-7-15-14-21-17-5-2-1-4-16(15)17)22-9-11-23(12-10-22)20(25)18-6-3-13-26-18/h1-6,13-14,21H,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WADJEVJRRDYGGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCC2=CNC3=CC=CC=C32)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(3,4-dimethoxyphenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol](/img/structure/B5771972.png)
![N'-{[2-(2-bromo-4-methylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5771979.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-(3-phenyl-2-propen-1-ylidene)acetohydrazide](/img/structure/B5771983.png)
![methyl 4-{5-[(2-pyridinylmethyl)thio]-1H-tetrazol-1-yl}benzoate](/img/structure/B5771990.png)

![N-[1-({[1-amino-2-(3,4-diethoxyphenyl)ethylidene]amino}oxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-methoxybenzamide](/img/structure/B5772009.png)
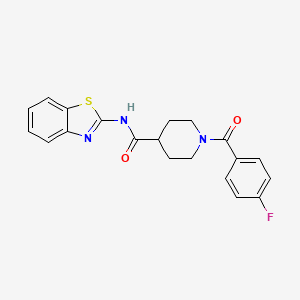
![methyl 4-{[(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}benzoate](/img/structure/B5772041.png)
![1-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5772044.png)
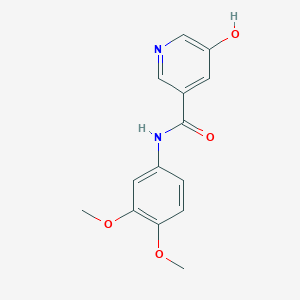
![2-(3-methoxybenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B5772067.png)
